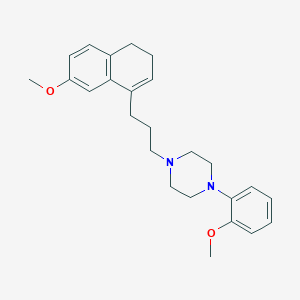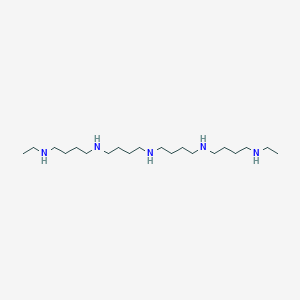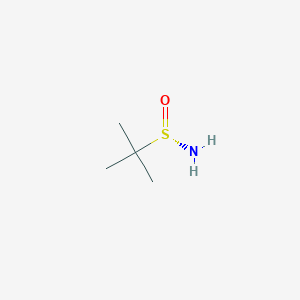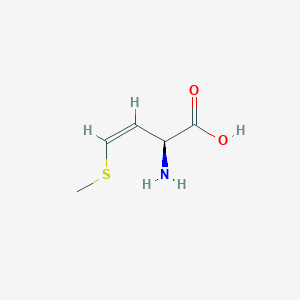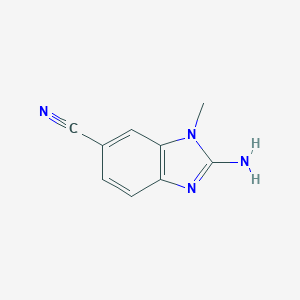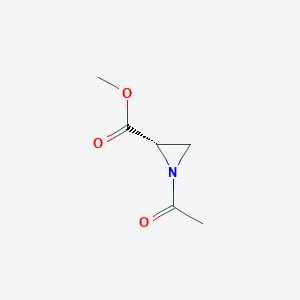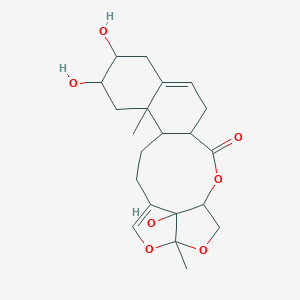
Hancogenin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hancogenin B is a steroidal saponin that is extracted from the roots of the plant Hancornia speciosa. It has been found to have various pharmacological properties and has been the subject of several scientific studies.
Mecanismo De Acción
The mechanism of action of hancogenin B is not fully understood. However, it has been suggested that it may act through various pathways, including the inhibition of NF-κB, the activation of AMPK, and the modulation of the PI3K/Akt signaling pathway.
Efectos Bioquímicos Y Fisiológicos
Hancogenin B has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress. It has also been found to induce apoptosis in cancer cells and to improve glucose tolerance in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of hancogenin B is that it is a natural compound that can be extracted from plants. This makes it a potentially safer alternative to synthetic drugs. However, one limitation is that it may be difficult to obtain in large quantities, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on hancogenin B. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for cardiovascular diseases, such as atherosclerosis and hypertension. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
In conclusion, hancogenin B is a natural compound that has been found to have various pharmacological properties. It has been the subject of several scientific studies and has shown promise as a potential therapeutic agent. Further research is needed to fully understand its mechanism of action and to explore its potential as a treatment for various diseases.
Métodos De Síntesis
Hancogenin B can be synthesized from diosgenin, which is a steroid found in certain plants. The synthesis involves several steps, including oxidation, reduction, and glycosylation. The final product is then purified through chromatography.
Aplicaciones Científicas De Investigación
Hancogenin B has been found to have various pharmacological properties, including anti-inflammatory, anti-tumor, and anti-diabetic effects. It has also been shown to have neuroprotective and cardioprotective effects. As such, it has been the subject of several scientific studies.
Propiedades
Número CAS |
147512-46-7 |
|---|---|
Nombre del producto |
Hancogenin B |
Fórmula molecular |
C21H28O7 |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
7,8,22-trihydroxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |
InChI |
InChI=1S/C21H28O7/c1-19-8-16(23)15(22)7-11(19)3-5-13-14(19)6-4-12-9-26-20(2)21(12,25)17(10-27-20)28-18(13)24/h3,9,13-17,22-23,25H,4-8,10H2,1-2H3 |
Clave InChI |
IWVQHXSRWNYBMU-UHFFFAOYSA-N |
SMILES |
CC12CC(C(CC1=CCC3C2CCC4=COC5(C4(C(CO5)OC3=O)O)C)O)O |
SMILES canónico |
CC12CC(C(CC1=CCC3C2CCC4=COC5(C4(C(CO5)OC3=O)O)C)O)O |
Sinónimos |
17-hydroxygylaucogenin A hancogenin B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



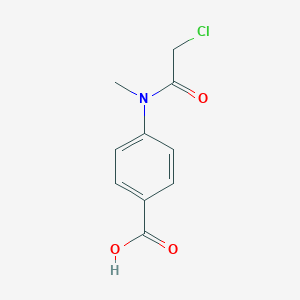
![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)
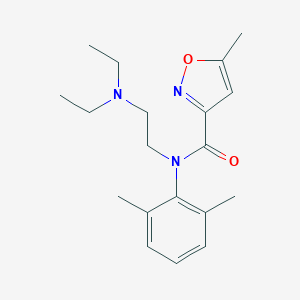
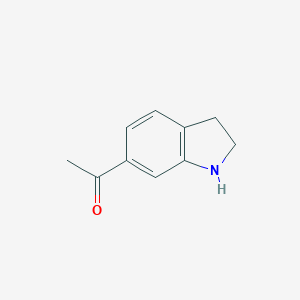
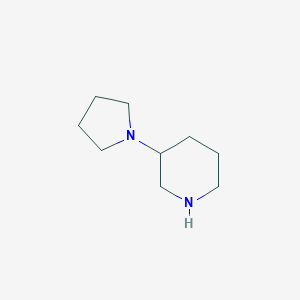
![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)
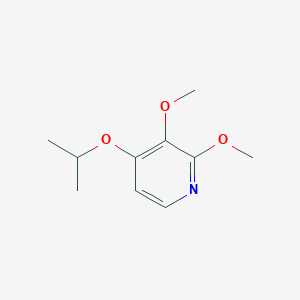
![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)
